6-Methyl-4-phenylcoumarin

描述

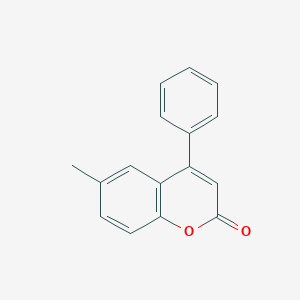

6-Methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are characterized by their benzene ring fused to an α-pyrone ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of acid catalysts. For this compound, the reaction involves the condensation of 4-phenylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid or trifluoroacetic acid. The reaction is usually conducted at elevated temperatures to facilitate the formation of the coumarin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Acid-Catalyzed Cyclocondensation

The most efficient synthesis employs p-cresol and cinnamic acid in xylene with concentrated H₂SO₄ (97% yield) :

Reaction Conditions :

-

Catalyst : H₂SO₄ (26.4% w/w)

-

Temperature : 140–145°C

-

Workup : Neutralization with NaOH, distillation under reduced pressure

Key advantages:

-

High purity (>95% HPLC)

-

Scalable to kilogram quantities

Microwave-Assisted Alkylation

Alternative routes involve salicylaldehyde derivatives with phenylacetic acid using Bi(OTf)₃:

Conditions :

-

Solvent : DMF

-

Time : 2 hours

-

Yield : 25–95% (depending on substituents)

Esterification

6-Methyl-4-phenylcoumarin undergoes acylation at the 4-OH group:

Example :

Alkylation

The methyl group at position 6 participates in Friedel-Crafts alkylation with aryl halides :

Conditions :

-

Catalyst : AlCl₃

-

Solvent : Toluene

-

Yield : 70–78%

Oxidation

Controlled oxidation with KMnO₄ introduces ketone groups at the methyl position:

Hydroxylation

Electrophilic substitution at position 7 occurs under Vilsmeier-Haack conditions :

Reagents : POCl₃/DMF

Yield : 55–60%

Comparative Analysis of Synthetic Methods

Key Observations :

-

Acidic methods (H₂SO₄) offer superior yields but generate corrosive waste.

-

Preyssler catalysis balances efficiency and sustainability (EcoScale = 83) .

Cyclocondensation Pathway :

-

Protonation of cinnamic acid by H₂SO₄.

-

Electrophilic attack on p-cresol’s aromatic ring.

-

Lactonization via intramolecular esterification.

Oxidative Functionalization :

Radical intermediates mediate methyl-to-carboxyl conversion during KMnO₄ oxidation.

Stability and Side Reactions

科学研究应用

Scientific Research Applications

6-Methyl-4-phenylcoumarin has been extensively studied for its applications across various scientific fields:

Fluorescent Probes in Analytical Chemistry

Due to its strong fluorescence properties, this compound is utilized as a fluorescent probe in analytical techniques such as fluorescence microscopy and flow cytometry. Its ability to emit light upon excitation makes it valuable for detecting biomolecules in complex biological samples.

Biological Studies

In biological research, this compound serves as a marker in enzyme activity studies. It is particularly useful in assays that investigate enzyme kinetics and mechanisms due to its selective reactivity with specific enzymes. For example, it has been employed in studies assessing monoamine oxidase (MAO) inhibition, demonstrating potential therapeutic effects against neurodegenerative diseases like Parkinson's disease .

Medicinal Applications

Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been shown to inhibit cancer cell proliferation in various models, including prostate cancer and leukemia . Additionally, studies suggest that coumarins can counteract oxidative stress, making them candidates for treating diseases characterized by inflammation and cellular damage.

Industrial Applications

In industry, this compound is used in developing dyes and optical brighteners due to its fluorescence characteristics. Its ability to serve as a precursor for other chemical syntheses further enhances its utility in various manufacturing processes.

Case Study 1: Inhibition of Monoamine Oxidase

A study evaluated the efficacy of various coumarins as MAO inhibitors. The results indicated that derivatives like this compound showed significant selectivity toward MAO-B isoenzyme with low nanomolar IC50 values . This suggests potential applications in treating conditions like depression and neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research on the cytostatic effects of coumarins revealed that this compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited mechanisms that disrupt cancer cell metabolism, highlighting its potential as an anticancer agent .

作用机制

The mechanism of action of 6-Methyl-4-phenylcoumarin involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s fluorescence properties also make it useful in tracking and imaging studies, where it binds to specific cellular components and emits fluorescence upon excitation .

相似化合物的比较

4-Methylumbelliferone: Known for its use in fluorescence-based assays.

7-Hydroxycoumarin: Widely used as a fluorescent marker in biochemical studies.

Coumarin: The parent compound with various derivatives having diverse applications

Uniqueness: 6-Methyl-4-phenylcoumarin stands out due to its specific structural modifications, which enhance its fluorescence properties and biological activity. Its unique combination of a methyl group at the 6-position and a phenyl group at the 4-position provides distinct chemical and physical properties compared to other coumarin derivatives .

生物活性

6-Methyl-4-phenylcoumarin is a compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fused benzene and α-pyrone ring system. The presence of the methyl group at position 6 and a phenyl group at position 4 significantly influences its biological properties. Coumarins, in general, exhibit a range of pharmacological activities due to their structural diversity, which allows for various interactions with biological targets.

Cytotoxic Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer) cells. A study indicated that this compound induces cell death through the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .

Table 1 summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.0 | Induction of ROS and apoptosis |

| PC-3 | 7.08 | Disruption of mitochondrial membrane potential |

The mechanism by which this compound induces cytotoxicity primarily involves:

- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in treated cells, leading to oxidative stress and subsequent cell death .

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, which is crucial for maintaining cell viability .

- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this coumarin results in cell cycle arrest at various phases, particularly G0/G1 and S phases, indicating its potential to inhibit DNA replication .

Therapeutic Applications

Given its potent anticancer properties, this compound is being explored for its therapeutic potential beyond oncology. Its anti-inflammatory and antioxidant properties suggest possible applications in treating conditions such as:

- Inflammatory Diseases : Coumarins have shown promise in reducing inflammation markers in various models .

- Neurological Disorders : Some studies indicate coumarins can act as monoamine oxidase inhibitors, suggesting potential benefits in neurodegenerative diseases like Alzheimer's .

Case Studies

A notable case study involved the evaluation of several coumarin derivatives, including this compound, in terms of their anti-cancer efficacy. The results highlighted that compounds with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against lung cancer cells compared to their non-substituted counterparts .

属性

IUPAC Name |

6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOOQSLXFTYOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346978 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16299-22-2 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。